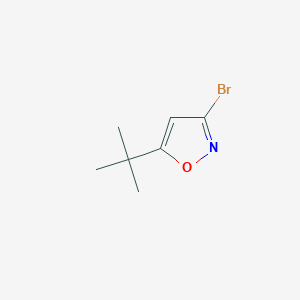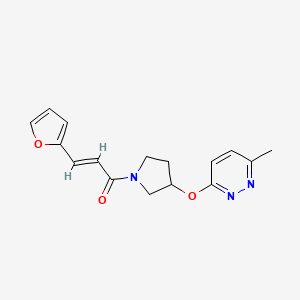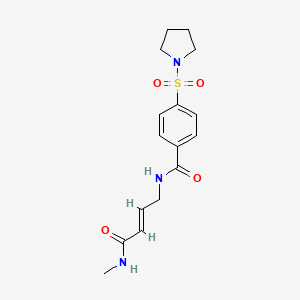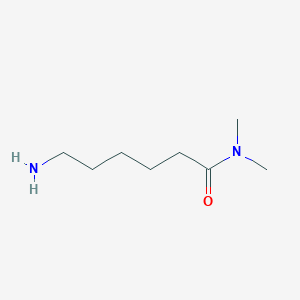![molecular formula C14H8F3N3O2S B2422483 5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-95-8](/img/structure/B2422483.png)
5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a heterocyclic compound. It belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of these compounds is established based on spectral data and elemental analyses . The X-ray diffraction data analysis can provide further insights into the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Synthesis and Derivative Formation
5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid and related compounds have been synthesized and transformed into various derivatives. These derivatives have been achieved through reactions with amines and other compounds, demonstrating the compound's versatility in forming a range of chemically diverse structures (Peterlin-Mašič et al., 2000).
Heterocyclic Chemistry
The compound has been involved in the formation of heterocyclic systems, such as thieno[2,3-d:4,5-d′]dipyrimidines, showcasing its utility in developing complex molecular structures with potential applications in various fields of chemistry (Clark & Hitiris, 1984).
Pharmaceutical Research
In the pharmaceutical field, derivatives of this compound have been explored for their medicinal properties. For instance, some derivatives have shown potential in allergy medication and antimicrobial studies, hinting at the compound's significance in drug discovery and development (Moradivalikboni et al., 2014).
Anti-inflammatory Potential
The compound has been part of research into anti-inflammatory agents, where derivatives have been synthesized and tested for anti-inflammatory activity. This indicates its role in the development of new therapeutic agents for inflammation-related conditions (Doria et al., 1986).
Antimicrobial Activity
Studies have also examined the antimicrobial activity of derivatives, revealing the potential application of these compounds in combatting microbial infections (Kolisnyk et al., 2015).
SAR and QSAR Studies
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies involving derivatives of this compound have provided insights into the factors that influence their biological activity. This research is crucial for designing more effective pharmaceutical agents (Sawant et al., 2012).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the sources, 1,3,4-thiadiazoles are known for their broad spectrum of biological activities . They are often used in the treatment of various diseases due to their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Future Directions
Properties
IUPAC Name |
5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-3-1-2-4-10(9)19-11(21)8-7-18-13-20(12(8)22)5-6-23-13/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLZKCFNPKFEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2422401.png)





![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)

![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
